2-Chloro-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5ClF3NO2S and its molecular weight is 259.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
Generation of New Compounds
The reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide has been used to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, under mild conditions, yielding moderate to good yields of the product (Xiao et al., 2013).
Synthesis of Schiff Bases
Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized, demonstrating significant enzyme inhibition potential against AChE and BChE enzymes (Kausar et al., 2019).
Novel Series Synthesis
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized, exhibiting in vitro antitumor activity (Sławiński & Brzozowski, 2006).
Biological Applications
Antitumor Activity
A variety of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide derivatives have been evaluated for antitumor activity, with some showing promise against specific cancer cell lines (Żołnowska et al., 2016).
Progesterone Receptor Antagonists
N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor antagonists, with potential clinical applications in various diseases including uterine leiomyoma and breast cancer (Yamada et al., 2016).
Carbonic Anhydrase Inhibition
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides has shown inhibitory effects against carbonic anhydrase isoenzymes, which are key targets in various therapeutic areas (Gul et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZHFCXIXOBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378777 |
Source
|
Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-47-3 |
Source
|
Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146533-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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